An In-depth Technical Guide to 1,8-Diaminooctane: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,8-Diaminooctane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diaminooctane, also known as octamethylenediamine, is a linear aliphatic diamine that serves as a versatile building block in various chemical and pharmaceutical applications. Its structure, featuring primary amine groups at both ends of an eight-carbon chain, allows it to readily participate in a range of chemical reactions, most notably in the formation of polyamides and as a flexible linker in the design of complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of 1,8-diaminooctane, detailed experimental protocols for its synthesis and use, and an exploration of its applications in research and drug development.
Chemical and Physical Properties
The fundamental properties of 1,8-diaminooctane are summarized in the tables below, providing a quick reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white or pale-yellow crystalline solid/powder | [1][2] |
| Molecular Formula | C₈H₂₀N₂ | [2] |
| Molecular Weight | 144.26 g/mol | [2] |
| Melting Point | 50-54 °C | [1] |
| Boiling Point | 225-226 °C (at 760 mmHg) | [2] |
| Flash Point | 106 °C | [3] |
| Density | ~0.85 g/cm³ | [No specific citation found] |
| Solubility | Soluble in water (575 g/L) | [4] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 373-44-4 | [2] |
| IUPAC Name | Octane-1,8-diamine | [5] |
| Synonyms | 1,8-Octanediamine, Octamethylenediamine | [5] |
| InChI | InChI=1S/C8H20N2/c9-7-5-3-1-2-4-6-8-10/h1-10H2 | [5] |
| SMILES | NCCCCCCCCN | [2] |
Table 3: Safety Information
| Hazard Statement | Precautionary Statement | Reference(s) |
| Harmful if swallowed. | Do not eat, drink or smoke when using this product. | [No specific citation found] |
| Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. | [No specific citation found] |
| May cause an allergic skin reaction. | Avoid breathing dust/fume/gas/mist/vapors/spray. | [No specific citation found] |
Note: This is not an exhaustive list of safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Experimental Protocols
Synthesis of 1,8-Diaminooctane
Two common laboratory-scale synthetic routes to 1,8-diaminooctane are detailed below.
3.1.1. From Sebacic Acid
This method involves the conversion of a dicarboxylic acid to a diamine.
-
Step 1: Synthesis of Decanediamide:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, melt 70g of sebacic acid at approximately 140°C.
-
Slowly increase the temperature to 160°C.
-
Over a period of 2 hours, add 42g of urea in small portions to the molten sebacic acid.
-
Maintain the reaction at 160°C for 3 hours, then increase the temperature to 190-200°C for 15 minutes.
-
Allow the mixture to cool slightly and pour it into a mortar before it solidifies.
-
Grind the solid and recrystallize the crude decanediamide from ethanol to yield the pure product.
-
-
Step 2: Synthesis of 1,8-Aminosuberic Acid Ester:
-
Prepare a 1.6 M solution of sodium methoxide in anhydrous methanol.
-
React the decanediamide with the sodium methoxide solution in anhydrous alcohol in the presence of a halogen catalyst. [Note: The specific halogen catalyst and reaction conditions may need to be optimized.]
-
-
Step 3: Hydrolysis to 1,8-Diaminooctane:
-
In a three-necked flask, dissolve 5.9g of the 1,8-aminosuberic acid ester in 80mL of 95% ethanol.
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Add a solution of 5.5g of NaOH in a minimal amount of water.
-
Reflux the mixture at 95-100°C for 24 hours under a nitrogen atmosphere.
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After cooling, filter the white solid. Evaporate the solvent from the filtrate.
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Combine the solid residues and extract with 150mL of toluene. Filter to remove insoluble impurities.
-
Bubble dry HCl gas through the toluene extract to precipitate 1,8-diaminooctane dihydrochloride.
-
Isolate the crude dihydrochloride salt and treat it with an excess of a strong NaOH solution to liberate the free diamine.
-
Remove water by rotary evaporation and extract the residue with toluene.
-
Evaporate the toluene to yield solid 1,8-diaminooctane.
-
3.1.2. From 1,6-Dicyanohexane
This protocol describes the catalytic hydrogenation of a dinitrile.
-
Reaction Setup:
-
Assemble a 500 mL autoclave with a thermocouple, stirrer, pressure gauge, and a hydrogen purge line.
-
-
Charging the Reactor:
-
To the autoclave, add:
-
175 g of 1,6-dicyanohexane
-
86.0 g of methanol
-
2.0 g of a 28% sodium methacrylate-methanol solution
-
10.5 g of a nickel catalyst
-
-
-
Reaction Conditions:
-
Purge the autoclave with hydrogen and then pressurize to 5 MPa.
-
Increase the internal temperature to 90°C over approximately 1 hour.
-
Maintain the reaction at 90°C. Hydrogen consumption should be observed starting around 70°C and will largely cease after about 6 hours.
-
Continue the reaction for an additional 2 hours to ensure completion.
-
-
Work-up:
-
Cool the reactor to room temperature and depressurize.
-
Filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with 100 g of methanol.
-
The resulting methanol solution contains 1,8-diaminooctane. The product can be isolated by distillation.
-
Purification by Recrystallization
A general procedure for the recrystallization of aliphatic diamines is provided below, which can be adapted for 1,8-diaminooctane.
-
Solvent Selection:
-
Ideal solvents for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Common solvent systems for amines include n-hexane/acetone, n-hexane/THF, and ethanol/water mixtures.[6] Given the solubility of 1,8-diaminooctane in water, an ethanol/water or isopropanol/water system may be a good starting point. Toluene can also be a suitable solvent.
-
-
Procedure:
-
In an Erlenmeyer flask, dissolve the crude 1,8-diaminooctane in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.[7]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[8]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[7]
-
Dry the purified crystals, for example, in a vacuum oven.[9]
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature and potential for peak tailing of amines in GC analysis, derivatization is often employed.[10][11]
-
Derivatization (Example with Trifluoroacetic Anhydride - TFAA):
-
GC-MS Parameters (General Guidance):
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.[1]
-
Injector: Split/splitless or cool on-column injection can be used.
-
Oven Temperature Program:
-
Initial temperature: ~70-100°C
-
Ramp: 10-20°C/min to a final temperature of ~280-300°C
-
Hold at the final temperature for several minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: m/z 40-500
-
-
Applications in Research and Development
Polyamide Synthesis
1,8-Diaminooctane is a key monomer in the synthesis of specific polyamides, such as Nylon 8,10. The reaction involves the condensation of the diamine with a diacid chloride.
Experimental Protocol: Synthesis of Polyamide 8,10 (Nylon 8,10)
-
Solution Preparation:
-
Interfacial Polymerization:
-
Carefully pour the organic phase over the aqueous phase in a beaker, creating two distinct layers.
-
A film of polyamide will form at the interface of the two layers.
-
Using forceps, gently grasp the polymer film and pull it upwards from the beaker. A continuous "rope" of nylon can be drawn out.[2]
-
The nylon rope can be wound onto a glass rod or a spool.
-
Wash the resulting polymer with water and then with a solvent like acetone to aid in drying.
-
Caption: Synthesis of Polyamide 8,10 via Interfacial Polymerization.
Role in Drug Development
The bifunctional nature of 1,8-diaminooctane makes it an attractive component in drug design, where it can serve as a flexible linker or spacer.[10] The eight-carbon chain can connect two active pharmacophores or tether a drug molecule to a targeting moiety, such as in an antibody-drug conjugate (ADC). The length and flexibility of the linker can significantly influence the pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).[10] While the direct incorporation of the 1,8-diaminooctane scaffold into approved drugs is not widely documented in publicly available information, its derivatives have been explored in medicinal chemistry. For instance, tetraamines derived from 1,8-diaminooctane have been investigated as potential antitumor agents.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. standring.weebly.com [standring.weebly.com]
- 3. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. h-brs.de [h-brs.de]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ocw.mit.edu [ocw.mit.edu]
